9-Bromo-10-phenylanthracene
Overview
Description
9-Bromo-10-phenylanthracene is an organic compound with the molecular formula C20H13Br. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom at the 9th position and a phenyl group at the 10th position of the anthracene core. This compound is typically a yellow-white solid powder at room temperature and is commonly used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Bromo-10-phenylanthracene can be synthesized using a Suzuki coupling reaction. The starting material, 9,10-dibromoanthracene, reacts with phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium carbonate (K2CO3) in a solvent mixture of toluene, ethanol, and water. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a standard approach due to its efficiency and high yield. The reaction conditions, such as temperature, solvent choice, and catalyst loading, can be optimized for large-scale production .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as phenylboronic acid, to form different derivatives.
Oxidation and Reduction Reactions: Although specific oxidation and reduction reactions for this compound are not extensively documented, anthracene derivatives generally undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki Coupling: Phenylboronic acid, Pd(PPh3)4, K2CO3, toluene, ethanol, water.
Major Products:
Substitution Products: Various phenyl-substituted anthracenes.
Oxidation Products: Anthraquinones and other oxidized derivatives.
Scientific Research Applications
9-Bromo-10-phenylanthracene has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): It is used as a material in OLEDs due to its favorable photophysical properties.
Fluorescent Probes: The compound’s fluorescence makes it useful in developing fluorescent probes for biological imaging.
Photon Upconversion: It is employed in triplet–triplet annihilation photon upconversion systems, which are used to convert low-energy photons into higher-energy photons.
Mechanism of Action
The mechanism by which 9-Bromo-10-phenylanthracene exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications like OLEDs and photon upconversion. The molecular targets and pathways involved include the interaction with light and the subsequent emission of fluorescence .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications like OLEDs and photon upconversion.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Another derivative with altered photophysical properties due to the presence of electron-withdrawing groups.
Uniqueness: 9-Bromo-10-phenylanthracene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and valuable in developing new materials with specific properties .
Properties
IUPAC Name |
9-bromo-10-phenylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGGVVHVBFMGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400022 | |
Record name | 9-bromo-10-phenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23674-20-6 | |
Record name | 9-bromo-10-phenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Bromo-10-phenyl-anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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